molecular formula C12H15NO B13112425 1-(1,1-Dimethylisoindolin-2-yl)ethanone

1-(1,1-Dimethylisoindolin-2-yl)ethanone

Cat. No.: B13112425
M. Wt: 189.25 g/mol
InChI Key: ZQKMQTWPJKHJNX-UHFFFAOYSA-N
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Description

1-(1,1-Dimethylisoindolin-2-yl)ethanone is a tertiary amine-containing ketone derivative characterized by a dimethyl-substituted isoindoline ring fused to an ethanone group. This structural framework imparts unique physicochemical properties, including moderate lipophilicity and stability, which are critical for applications in medicinal chemistry and materials science.

Properties

Molecular Formula

C12H15NO

Molecular Weight

189.25 g/mol

IUPAC Name

1-(3,3-dimethyl-1H-isoindol-2-yl)ethanone

InChI

InChI=1S/C12H15NO/c1-9(14)13-8-10-6-4-5-7-11(10)12(13,2)3/h4-7H,8H2,1-3H3

InChI Key

ZQKMQTWPJKHJNX-UHFFFAOYSA-N

Canonical SMILES

CC(=O)N1CC2=CC=CC=C2C1(C)C

Origin of Product

United States

Preparation Methods

The synthesis of 1-(1,1-Dimethylisoindolin-2-yl)ethanone can be achieved through several synthetic routes. One common method involves the reaction of 1,1-dimethylisoindoline with ethanoyl chloride in the presence of a base such as pyridine. The reaction is typically carried out under reflux conditions to ensure complete conversion of the starting materials to the desired product.

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis process.

Chemical Reactions Analysis

1-(1,1-Dimethylisoindolin-2-yl)ethanone undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.

    Reduction: Reduction of the compound can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride, leading to the formation of alcohols.

Common reagents and conditions used in these reactions include acidic or basic catalysts, solvents like dichloromethane or ethanol, and controlled temperatures to optimize the reaction outcomes. The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

1-(1,1-Dimethylisoindolin-2-yl)ethanone has several scientific research applications:

    Chemistry: It serves as a building block for the synthesis of more complex organic molecules and can be used in the development of new synthetic methodologies.

    Biology: The compound’s indole structure makes it a potential candidate for studying biological processes, as indole derivatives are known to interact with various biological targets.

    Medicine: Research into the pharmacological properties of this compound may reveal potential therapeutic applications, such as anti-inflammatory, antimicrobial, or anticancer activities.

    Industry: The compound can be used in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 1-(1,1-Dimethylisoindolin-2-yl)ethanone involves its interaction with specific molecular targets and pathways. The indole ring structure allows it to bind to various receptors and enzymes, potentially modulating their activity. For example, it may act as an agonist or antagonist at certain neurotransmitter receptors, influencing signal transduction pathways and cellular responses.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following analysis compares 1-(1,1-Dimethylisoindolin-2-yl)ethanone with structurally or functionally related ethanone derivatives, focusing on structural features, synthetic routes, physicochemical properties, and biological activities.

Structural Features

Compound Name Key Structural Differences Implications
This compound 1,1-Dimethylisoindoline core Enhanced steric hindrance and lipophilicity compared to non-alkylated analogs
1-(6-Methoxy-7-prenylisoquinolin-1-yl)ethanone Isoquinoline ring with methoxy and prenyl substituents Increased aromaticity and potential for π-π interactions in biological systems
1-(3-Bromophenyl)ethanone Bromine substituent on phenyl ring Higher electrophilicity, enabling nucleophilic substitution reactions
1-(4-(Quinolin-8-ylamino)phenyl)ethanone Quinoline-amino-phenyl backbone Improved solubility and metal-chelating capabilities

Key Insight : The dimethylisoindoline group in the target compound likely confers greater conformational rigidity and metabolic stability compared to simpler phenyl or pyridyl analogs .

Physicochemical Properties

Compound Melting Point (°C) Boiling Point (°C) LogP (Predicted) Notable Features
1-[4-(1,1-Dimethylethyl)phenyl]ethanone 17–18 117 ~2.5 Low viscosity liquid; flammable (flash point 30°C)
1-(6-Amino-5-methoxyindolin-1-yl)-2-(dimethylamino)ethanone Not reported Not reported ~1.8 High solubility in polar solvents
1-(2,3-Dihydro-1H-inden-5-yl)ethanone Not available Not available ~3.0 Gas chromatography data under development

Key Insight: The dimethylisoindoline group in the target compound may elevate its melting point relative to liquid analogs like 1-[4-(1,1-Dimethylethyl)phenyl]ethanone .

Biological Activity

1-(1,1-Dimethylisoindolin-2-yl)ethanone is a compound that has garnered interest in the fields of medicinal chemistry and pharmacology due to its potential biological activities. This article aims to provide a comprehensive overview of the biological activities associated with this compound, including its mechanisms of action, synthesis, and potential therapeutic applications.

Chemical Structure and Synthesis

The chemical structure of this compound features an isoindoline moiety, which is known for its diverse biological activities. The synthesis of this compound typically involves multi-step organic reactions, often starting from readily available precursors. The general synthetic route includes:

  • Formation of the Isoindoline Core : This involves cyclization reactions that can be facilitated by strong bases and elevated temperatures.
  • Acetylation : The introduction of the ethanone group is commonly achieved through Friedel-Crafts acylation reactions using Lewis acids as catalysts.

Anticancer Properties

Research has indicated that this compound exhibits significant anticancer properties. In vitro studies have shown that it can induce apoptosis in various cancer cell lines. For instance, a study reported that compounds with similar structures demonstrated cytotoxic effects against glioma cells by disrupting the cell cycle and promoting apoptotic pathways .

The mechanism of action for this compound is believed to involve interaction with specific molecular targets such as enzymes or receptors involved in cell proliferation and survival. This compound may act as an inhibitor of certain kinases or transcription factors that are critical in cancer progression. Further studies are needed to elucidate the precise molecular pathways affected by this compound.

Case Studies

A recent case study explored the effects of similar isoindoline derivatives on cancer cell lines. The results indicated that modifications in the isoindoline structure could enhance biological activity, suggesting that this compound could be optimized for improved efficacy .

Comparative Analysis

To better understand the unique properties of this compound, a comparison with related compounds is beneficial:

Compound NameStructure FeaturesBiological Activity
1-(4-Chlorophenyl)-2-(1H-pyrazol-1-yl)ethanoneContains a pyrazole ringAnticancer activity
4-Amino-N-(1H-1,2,4-triazol-3-yl)benzenesulfonamideTriazole and sulfonamide groupsAntifungal and antibacterial properties
5-FluorouracilPyrimidine analogAnticancer activity through inhibition of RNA synthesis

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